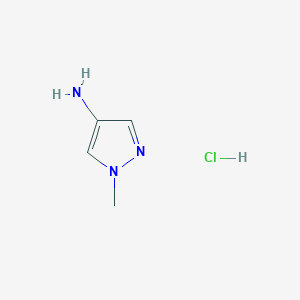
1-メチルシクロプロパンカルボン酸アミド
概要
説明
1-Methylcyclopropanecarboxamide is an organic compound with the molecular formula C₅H₉NO. It is a derivative of cyclopropane, characterized by the presence of a carboxamide group attached to a methyl-substituted cyclopropane ring.
科学的研究の応用
1-Methylcyclopropanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropane-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials .
準備方法
Synthetic Routes and Reaction Conditions: 1-Methylcyclopropanecarboxamide can be synthesized through several methods. One common approach involves the reaction of 1-methylcyclopropanecarboxylic acid with ammonia or an amine under suitable conditions to form the corresponding amide . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates, followed by subsequent functional group transformations to introduce the carboxamide moiety .
Industrial Production Methods: Industrial production of 1-methylcyclopropanecarboxamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as alkylation, cyclization, and amide formation, often carried out in the presence of catalysts and under controlled temperature and pressure conditions .
化学反応の分析
Types of Reactions: 1-Methylcyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and other electrophiles are employed under various conditions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
作用機序
The mechanism of action of 1-methylcyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical processes. Detailed studies on its molecular interactions and pathways are ongoing to elucidate its precise mechanism of action .
類似化合物との比較
Carpropamid: A cyclopropylcarboxamide used as a fungicide with specific action against Pyricularia oryzae.
Cyclopropanecarboxamide: A simpler analog with similar structural features but different applications.
Uniqueness: 1-Methylcyclopropanecarboxamide is unique due to its methyl-substituted cyclopropane ring, which imparts distinct chemical and physical properties.
特性
IUPAC Name |
1-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-5(2-3-5)4(6)7/h2-3H2,1H3,(H2,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLCXNVMIINTAOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514781 | |
| Record name | 1-Methylcyclopropane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15910-91-5 | |
| Record name | 1-Methylcyclopropane-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is a novel synthetic route to produce 1-Methylcyclopropanecarboxamide?
A1: A new method to synthesize 1-Methylcyclopropanecarboxamide involves a base-catalyzed cyclization reaction. [] This reaction starts with an N,N-disubstituted 4-hydroxy-2-methylbutanamide treated sequentially with lithium diisopropylamide (LDA) and diphenyl phosphorochloridate (DPPCl). This specific sequence leads to the formation of 1-Methylcyclopropanecarboxamide in good yield. []
Q2: How was the structure of 1-Methylcyclopropanecarboxamide confirmed?
A2: The structure of 1-Methylcyclopropanecarboxamide, obtained through the aforementioned synthesis, was definitively confirmed using X-ray crystallography. [] This technique allowed researchers to determine the spatial arrangement of atoms within the molecule, verifying its identity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1,1-Trifluoro-2-[(2-methoxyethoxy)methoxy]ethane](/img/structure/B171728.png)




![1-Methyl-4-(1,4-dioxaspiro[4.5]decan-8-yl)piperazine](/img/structure/B171752.png)






![(2S)-2-[(2-Aminoacetyl)amino]-N-(4-methoxynaphthalen-2-yl)-3-phenylpropanamide](/img/structure/B171769.png)
![N4,N4,N4',N4'-Tetra([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B171773.png)
